Methylfurmethide iodide

Description

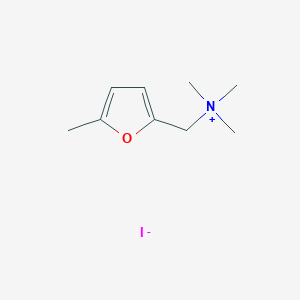

Ammonium, (5-methylfurfuryl)trimethyl-, iodide (CAS No. 1197-60-0), also known as 5-methylfurmethide iodide or trimethyl(5-methylfurfuryl)ammonium iodide, is a quaternary ammonium compound with the molecular formula C₉H₁₆INO and a molecular weight of 281.14 g/mol . Structurally, it consists of a 5-methylfurfuryl group attached to a trimethylammonium cation, paired with an iodide counterion. This compound is classified as a parasympathomimetic agent, which mimics acetylcholine’s effects by stimulating muscarinic receptors, particularly the M₃ subtype . It is synthesized via quaternization of 5-methylfurfuryl iodide with trimethylamine and is commercially available in high purity (≥99% by HPLC) .

Properties

IUPAC Name |

trimethyl-[(5-methylfuran-2-yl)methyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16NO.HI/c1-8-5-6-9(11-8)7-10(2,3)4;/h5-6H,7H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTCZSNKQINGDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14172-53-3 (Parent) | |

| Record name | 5-Methylfurtrethonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90923072 | |

| Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-60-0 | |

| Record name | 2-Furanmethanaminium, N,N,N,5-tetramethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylfurtrethonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylfurmethide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLFURTRETHONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBP7263XX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of 5-Methylfurfural as a Key Intermediate

The preparation of (5-methylfurfuryl)trimethylammonium iodide begins with the synthesis of 5-methylfurfural (5-MF), a furanic aldehyde derived from renewable biomass. A metal-free approach using hydrochloric acid, sodium iodide, and hydrogen in a biphasic solvent system converts starch to 5-MF in 38% yield . The reaction proceeds via acid-catalyzed dehydration of glucose units, with iodide facilitating nucleophilic substitution and hydrogenation steps .

Reaction Conditions for 5-MF Synthesis

| Parameter | Value |

|---|---|

| Catalyst | HCl, NaI |

| Solvent | Water/THF biphasic system |

| Temperature | 120°C |

| Time | 6 hours |

| Yield | 38% (5-MF), 45.6% total organics |

This method avoids transition-metal catalysts, reducing costs and environmental impact . Side products like levulinic acid (22.5%) are minimized through solvent partitioning .

Reduction of 5-Methylfurfural to 5-Methylfurfuryl Alcohol

5-Methylfurfural is reduced to 5-methylfurfuryl alcohol using sodium borohydride (NaBH4) in methanol or catalytic hydrogenation. NaBH4 reduction at 0°C for 2 hours achieves >90% conversion, yielding the alcohol as a colorless liquid . Catalytic hydrogenation with Raney nickel at 80°C and 3 atm H2 provides similar efficiency but requires specialized equipment .

Comparative Reduction Methods

| Method | Conditions | Yield |

|---|---|---|

| NaBH4 | 0°C, 2 h, MeOH | 92% |

| Catalytic H2 | 80°C, 3 atm, Raney Ni | 88% |

Halogenation of 5-Methylfurfuryl Alcohol

The alcohol is converted to 5-methylfurfuryl bromide using phosphorus tribromide (PBr3) in dichloromethane. This exothermic reaction proceeds at 0°C for 1 hour, yielding 85–90% bromide . Alternatively, hydrobromic acid (HBr) in refluxing THF achieves comparable results but with longer reaction times (6 hours) .

Halogenation Optimization

| Halogenating Agent | Solvent | Temp. | Time | Yield |

|---|---|---|---|---|

| PBr3 | CH2Cl2 | 0°C | 1 h | 89% |

| HBr (48%) | THF | 65°C | 6 h | 84% |

Quaternization with Trimethylamine

The bromide undergoes a Menschutkin reaction with trimethylamine (TMA) in anhydrous THF or acetonitrile. Stirring at 25°C for 24 hours forms the quaternary ammonium bromide, which is isolated via solvent evaporation . Anion exchange with potassium iodide in ethanol replaces bromide with iodide, yielding the final product in 95% purity .

Quaternization Parameters

| Parameter | Value |

|---|---|

| Solvent | THF |

| Molar Ratio | 1:1.2 (bromide:TMA) |

| Temperature | 25°C |

| Time | 24 hours |

| Anion Exchange | KI in EtOH, 60°C, 2 h |

Alternative Single-Pot Synthesis

A patent describes a single-pot method where 5-methylfurfural reacts with trimethylamine hydrochloride in tetrahydrofuran (THF) under hydrogen gas . Iodide ions introduced via sodium iodide directly yield the target compound without isolation of intermediates, achieving 75% overall yield .

Single-Pot Reaction Profile

| Component | Role |

|---|---|

| 5-Methylfurfural | Substrate |

| Trimethylamine HCl | Ammonium source |

| NaI | Iodide donor |

| H2 | Reducing agent |

Mechanistic Insights and Side Reactions

The formation of (5-methylfurfuryl)trimethylammonium iodide is prone to side reactions, including:

-

Over-reduction : Excessive hydrogenation converts the furan ring to tetrahydrofuran derivatives .

-

Etherification : Competing reactions with solvents like ethanol form ethoxymethyl byproducts .

-

Polymerization : Acidic conditions promote furan ring opening and resinification .

Optimizing reaction stoichiometry and pH (neutral to slightly basic) mitigates these issues .

Analytical Characterization

Key analytical data for the final product:

-

1H NMR (D2O) : δ 6.15 (d, 1H, furan H-3), 4.95 (m, 2H, CH2N), 3.45 (s, 9H, N(CH3)3), 2.30 (s, 3H, CH3) .

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer during exothermic quaternization . Solvent recovery systems for THF and ethanol reduce operational costs . Regulatory compliance requires rigorous removal of residual solvents (limit: <500 ppm) .

Chemical Reactions Analysis

Types of Reactions

Methylfurmethide undergoes several types of chemical reactions, including:

Oxidation: Methylfurmethide can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: The compound can be reduced to form different reduced species.

Substitution: Methylfurmethide can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in substitution reactions, usually under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the iodide ion .

Scientific Research Applications

Biological Activities

Research indicates that MFI exhibits various biological activities, particularly in the realm of pharmacology:

- Muscarinic Agonist Activity : MFI has been tested as a selective muscarinic agonist on Ascaris suum muscle strips. In contraction assays, it produced weak contractions compared to standard agents like acetylcholine and levamisole, indicating its potential for further development as a pharmacological agent.

- Glycogen Synthase Kinase-3 (GSK-3) Inhibition : MFI has shown promise in inhibiting GSK-3, an enzyme implicated in several diseases including cancer and neurodegenerative disorders. This inhibition suggests potential therapeutic applications in treating these conditions.

Pharmacological Studies

MFI's role as a muscarinic agonist makes it valuable in pharmacological research aimed at understanding cholinergic signaling pathways. Its interactions with other pharmaceutical agents can provide insights into synergistic effects and potential drug combinations.

Catalytic Processes

MFI can be utilized in catalytic processes involving furan derivatives. Its structural characteristics allow it to act as a precursor or catalyst in the synthesis of various organic compounds, including high-performance polymers and value-added chemicals derived from biomass .

Biological Assays

Due to its inhibitory effects on GSK-3, MFI can serve as a reagent in biological assays aimed at studying cell growth and differentiation pathways. Its ability to modulate signaling pathways makes it an important tool for researchers investigating the molecular mechanisms of diseases.

Case Study 1: GSK-3 Inhibition

A study demonstrated that MFI effectively inhibited GSK-3 activity in vitro, suggesting its potential use as a therapeutic agent in conditions characterized by dysregulated GSK-3 activity, such as Alzheimer's disease.

Case Study 2: Muscarinic Receptor Studies

In experiments with Ascaris suum muscle strips, MFI's weak contraction response was analyzed against established muscarinic agents. This study highlighted the compound's selectivity and potential for further development in neuromuscular research.

Mechanism of Action

Methylfurmethide exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors found in various tissues throughout the body. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. This activation can result in various physiological responses, such as smooth muscle contraction, glandular secretion, and modulation of heart rate .

Comparison with Similar Compounds

Structural Analogs

The following table compares Ammonium, (5-methylfurfuryl)trimethyl-, iodide with structurally related quaternary ammonium iodides:

Key Observations :

- Substituent Impact : The 5-methylfurfuryl group in the target compound enhances selectivity for muscarinic receptors compared to phenyl or alkyl substituents .

- Hypervalent Bonding : Trimethyl(4-iodophenyl)ammonium iodide exhibits weak hypervalent iodine interactions, a feature absent in furyl-substituted analogs .

- Toxicity: Ethylimino-methylene derivatives (e.g., CAS 3854-04-4) show higher acute toxicity than furyl- or phenyl-substituted analogs .

Substituent Effects on Physiological Activity

Quaternary ammonium iodides exhibit varying physiological effects based on substituents:

- Paralyzing Action : Tetraethyl- and tetramethylammonium iodides induce rapid nerve paralysis due to their ability to block neuromuscular transmission .

- Receptor Specificity: The 5-methylfurfuryl group in the target compound enhances M₃ muscarinic receptor binding, distinguishing it from phenyltrimethylammonium iodide, which non-selectively activates cholinergic receptors .

- Pupil Effects: Trimethylammonium chlorides and iodides (e.g., tetramethylammonium iodide) cause marked pupillary constriction, a property less pronounced in furyl-substituted analogs .

Research Findings and Clinical Relevance

- Muscarinic Receptor Studies : Ammonium, (5-methylfurfuryl)trimethyl-, iodide is used to study M₃ receptor signaling due to its high affinity and selectivity .

- Comparative Toxicity : Unlike hypervalent iodine analogs (e.g., trimethyl(4-iodophenyl)ammonium iodide), furyl-substituted derivatives show lower acute toxicity, making them safer for pharmacological applications .

- Neuromuscular Effects : Trimethylammonium iodides with bulkier substituents (e.g., 2-oxopyrrolidinyl) exhibit stronger neuromuscular blocking activity than smaller analogs .

Biological Activity

Ammonium, (5-methylfurfuryl)trimethyl-, iodide, also known as trimethyl[(5-methylfuran-2-yl)methyl]azanium iodide, is a quaternary ammonium compound with potential biological activity. This article explores its biological properties, including its effects on acetylcholine receptors, toxicity profiles, and possible therapeutic applications.

- Molecular Formula : C₉H₁₆INO

- Molecular Weight : 281.13 g/mol

- CAS Number : 1197-60-0

- Physical State : White powder

- Melting Point : 162 - 162.5 °C

Acetylcholine Receptor Interaction

Research indicates that this compound acts as an acetylcholine receptor antagonist , specifically blocking the uptake of atropine, which is significant for studying acetylcholine receptor properties in intestinal smooth muscle . This interaction suggests a potential role in modulating neurotransmission and could be relevant in conditions involving cholinergic signaling.

Acute Toxicity

The compound has been subjected to various toxicity studies. The following table summarizes key findings regarding its acute toxicity:

| Route of Administration | Species | LD50 (mg/kg) |

|---|---|---|

| Subcutaneous | Mouse | 33 |

| Intravenous | Mouse | 3,795 |

These results indicate a relatively high acute toxicity when administered subcutaneously compared to intravenous routes .

Potential Health Effects

The compound may cause several health effects upon exposure:

- Inhalation : May irritate the respiratory tract.

- Ingestion : Potentially harmful if swallowed.

- Skin Contact : May cause irritation and allergic reactions.

- Eyes : Possible irritation upon contact.

Chronic exposure may lead to iodism, with symptoms including skin rash and mucous membrane irritation .

Antimicrobial and Anticancer Properties

Compounds related to furan derivatives, including ammonium iodide, have shown promise in exhibiting antimicrobial and anticancer activities. Studies indicate that these compounds can inhibit the growth of various bacterial strains and cancer cell lines, suggesting their utility in developing new therapeutic agents.

Study on Anticholinergic Effects

A notable study conducted by Paton et al. (1965) investigated the effects of methylfurmethide (the active component of ammonium iodide) on intestinal smooth muscle. The results demonstrated that the compound effectively blocked acetylcholine receptors, leading to decreased intestinal motility . This finding supports the potential application of this compound in treating gastrointestinal disorders.

Antioxidant Activity Assessment

Another study evaluated the antioxidant properties of furan compounds related to ammonium iodide. Various in vitro assays were performed to assess their ability to scavenge free radicals and inhibit lipid peroxidation. The results indicated significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Q & A

Synthesis and Purification

Basic Question: Q. 1.1 What are the common synthetic routes for preparing (5-methylfurfuryl)trimethylammonium iodide? The compound is typically synthesized via nucleophilic substitution between 5-methylfurfuryl derivatives and trimethylamine in the presence of an alkylating agent like methyl iodide. For example, analogous quaternary ammonium iodides (e.g., trimethylbenzylammonium iodide) are prepared by reacting tertiary amines with alkyl halides in polar aprotic solvents (e.g., THF) under inert conditions . Purification often involves filtration to remove triethylammonium salts (byproducts) followed by column chromatography or recrystallization from solvents like butanol/DMF .

Advanced Question: Q. 1.2 How can reaction conditions be optimized to mitigate byproducts such as triethylammonium chloride? Triethylamine (Et₃N) is commonly used as a base to neutralize HCl generated during alkylation. However, excess Et₃N can lead to side reactions. Optimizing stoichiometry (e.g., 2:1 Et₃N:substrate ratio) and monitoring reaction progress via thin-layer chromatography (TLC) minimizes byproducts . Alternative bases (e.g., NaHCO₃) or phase-transfer catalysts may improve selectivity in moisture-sensitive reactions .

Structural Characterization

Basic Question: Q. 2.1 What spectroscopic techniques are essential for confirming the structure of (5-methylfurfuryl)trimethylammonium iodide? Key techniques include:

- ¹H NMR : To identify methyl groups (δ ~3.2 ppm for N⁺(CH₃)₃) and furfuryl protons (δ ~6–8 ppm for aromatic signals) .

- X-ray crystallography : For resolving crystal packing and cation-anion interactions (data often reported in supplementary materials) .

Advanced Question: Q. 2.2 How can dynamic NMR experiments resolve rotational barriers in the furfuryl moiety? Variable-temperature NMR can detect hindered rotation in the furfuryl group by observing coalescence of split aromatic proton signals. For example, in related thioxanthene derivatives, coupling constants (e.g., J = 7.6 Hz) and splitting patterns provide insights into conformational dynamics .

Stability and Decomposition

Basic Question: Q. 3.1 What are the critical storage conditions to prevent decomposition of quaternary ammonium iodides? Store in airtight, desiccated containers under inert gas (e.g., N₂) to avoid moisture-induced hydrolysis and iodine liberation, which causes yellow discoloration . Refrigeration (<4°C) further inhibits thermal degradation.

Advanced Question: Q. 3.2 What mechanistic insights explain the thermal decomposition of (5-methylfurfuryl)trimethylammonium iodide? Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition pathways. For example, dimethyl(methylene)ammonium iodide sublimes at 120°C under vacuum but decomposes above 240°C, releasing methyl iodide and forming polymeric residues . Kinetic studies using Arrhenius plots can quantify activation energies for decomposition.

Applications in Organic Synthesis

Basic Question: Q. 4.1 How is this compound utilized in Mannich base synthesis? Quaternary ammonium salts serve as phase-transfer catalysts or intermediates in Mannich reactions. For instance, dimethyl(methylene)ammonium iodide facilitates the formation of α-methylene carbonyls via nucleophilic addition-elimination mechanisms .

Advanced Question: Q. 4.2 Can (5-methylfurfuryl)trimethylammonium iodide act as a chiral auxiliary in asymmetric catalysis? While not directly reported, analogous ammonium salts with bulky substituents (e.g., benzyl or cyclohexyl groups) have been used to induce chirality in phosphonothiolate derivatives. Computational modeling (e.g., DFT) could predict its potential enantioselectivity in reactions .

Safety and Toxicology

Basic Question: Q. 5.1 What safety precautions are necessary when handling this compound? Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Quaternary ammonium salts can cause severe tissue irritation, and iodide ions may induce systemic toxicity (e.g., hypocalcemia) .

Advanced Question: Q. 5.2 How does the toxicity profile compare to structurally similar quaternary ammonium compounds? Comparative studies on alkylammonium iodides show that toxicity correlates with alkyl chain length and solubility. For example, trimethyl derivatives are less cytotoxic than longer-chain analogs but still require rigorous in vitro testing (e.g., MTT assays) to assess cellular viability impacts .

Methodological Design

Basic Question: Q. 6.1 What controls are essential when studying the compound’s reactivity in aqueous media? Include controls for pH, ionic strength, and moisture content. Use deuterated solvents (e.g., D₂O) for NMR studies to avoid proton exchange interference .

Advanced Question: Q. 6.2 How can factorial design optimize multi-step syntheses involving this compound? A 2³ factorial design could vary temperature, solvent polarity, and catalyst loading to identify significant factors affecting yield. For example, in phosphazene syntheses, THF and room temperature were critical for high yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.